

3-Bromo-2,6-difluoroaniline chemical structure and CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-2,6-difluoroaniline

Cat. No.: B1288759

[Get Quote](#)

An In-depth Technical Guide to 3-Bromo-2,6-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and significance of **3-Bromo-2,6-difluoroaniline**, a key intermediate in various fields of chemical synthesis.

Chemical Structure and Identification

3-Bromo-2,6-difluoroaniline is an aromatic organic compound featuring a benzene ring substituted with a bromine atom, two fluorine atoms, and an amino group. Its unique substitution pattern imparts specific reactivity and properties that are valuable in the synthesis of complex molecules.

CAS Number: 1262198-07-1

Molecular Formula: C₆H₄BrF₂N

The structure of **3-Bromo-2,6-difluoroaniline** is characterized by the placement of the functional groups on the aniline core. The fluorine atoms at positions 2 and 6 sterically hinder the amino group and influence the electronic properties of the aromatic ring. The bromine atom

at position 3 serves as a versatile handle for further chemical transformations, particularly cross-coupling reactions.

Caption: Chemical structure of **3-Bromo-2,6-difluoroaniline**.

Physicochemical Properties

The physical and chemical properties of **3-Bromo-2,6-difluoroaniline** are summarized in the table below. It is important to note that some of these values are predicted and may vary based on the purity and experimental conditions.

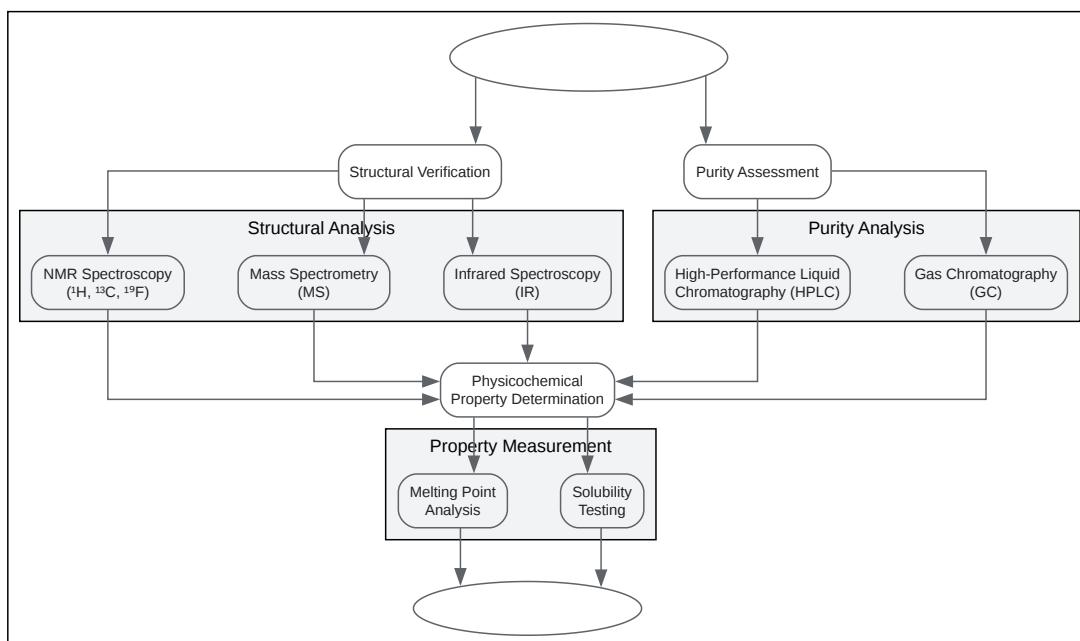
Property	Value
Molecular Weight	208.01 g/mol
Appearance	Off-white to light brown solid
Boiling Point (Predicted)	203.6 ± 35.0 °C
Density (Predicted)	1.788 ± 0.06 g/cm ³
pKa (Predicted)	0.74 ± 0.10
SMILES	C1(=C(C=CC(=C1F)Br)F)N
InChI	InChI=1S/C6H4BrF2N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **3-Bromo-2,6-difluoroaniline** is not readily available in the surveyed literature, the synthesis of its isomer, 4-Bromo-2,6-difluoroaniline, provides a representative example of the synthetic methodology for such compounds. The synthesis typically involves the direct bromination of the corresponding difluoroaniline.

The reactivity of **3-Bromo-2,6-difluoroaniline** is largely dictated by its functional groups. The amino group can undergo typical reactions such as acylation and diazotization. The bromine atom is susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and

carbon-heteroatom bonds. The fluorine atoms enhance the electrophilicity of the aromatic ring, potentially influencing the regioselectivity of further substitutions.


Experimental Protocols

As a specific protocol for the synthesis of **3-Bromo-2,6-difluoroaniline** was not found, a detailed methodology for the synthesis of the closely related isomer, 4-Bromo-2,6-difluoroaniline, is provided below as an illustrative example.

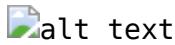
Synthesis of 4-Bromo-2,6-difluoroaniline

- Materials: 2,6-difluoroaniline, Acetic acid, Bromine.
- Procedure:
 - Dissolve 2,6-difluoroaniline in acetic acid.
 - Slowly add a solution of bromine in acetic acid to the reaction mixture, maintaining the temperature below 25 °C.
 - Stir the mixture at room temperature for a specified period.
 - Quench the reaction with a reducing agent (e.g., sodium thiosulfate) to remove excess bromine.
 - Neutralize the mixture and extract the product with a suitable organic solvent.
 - Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the crude product.
 - Purify the product by recrystallization or column chromatography.

General Workflow for Characterization of 3-Bromo-2,6-difluoroaniline

[Click to download full resolution via product page](#)

Caption: A logical workflow for the characterization of **3-Bromo-2,6-difluoroaniline**.


Applications in Research and Drug Development

3-Bromo-2,6-difluoroaniline is a valuable building block in medicinal chemistry and materials science. The presence of both bromine and fluorine atoms allows for the strategic introduction of this moiety into larger molecules to modulate their biological activity, pharmacokinetic properties, and material characteristics.

- **Medicinal Chemistry:** Halogenated anilines are common precursors in the synthesis of pharmacologically active compounds. The fluorine atoms can improve metabolic stability and binding affinity, while the bromine atom provides a site for further molecular elaboration.
- **Materials Science:** This compound can be used in the synthesis of functional materials, such as organic light-emitting diodes (OLEDs) and other organic electronics, where the electronic properties of the fluorinated and brominated aromatic ring are advantageous.

Safety and Handling

3-Bromo-2,6-difluoroaniline should be handled with appropriate safety precautions in a well-ventilated area. It is classified as a hazardous substance.

Hazard Class	GHS Pictogram	Hazard Statements	Precautionary Statements
6.1		<p>H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.</p>	<p>P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.</p>

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

- To cite this document: BenchChem. [3-Bromo-2,6-difluoroaniline chemical structure and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1288759#3-bromo-2-6-difluoroaniline-chemical-structure-and-cas-number\]](https://www.benchchem.com/product/b1288759#3-bromo-2-6-difluoroaniline-chemical-structure-and-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com